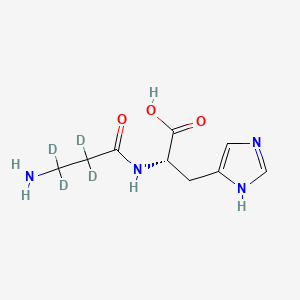
L-Carnosine-d4
描述
L-卡诺辛-d4 是 L-卡诺辛的氘代形式,L-卡诺辛是一种天然存在的二肽,由β-丙氨酸和L-组氨酸组成。L-卡诺辛-d4 中的氘标记涉及用氘取代氢原子,氘是氢的稳定同位素。这种化合物以其抗氧化特性而闻名,并在骨骼肌和脑组织中以高浓度存在。
准备方法
合成路线和反应条件: L-卡诺辛-d4 可以通过未保护的β-丙氨酸与L-组氨酸在酶的介导下直接偶联合成。 此方法涉及使用来自粘质沙雷氏菌的重组二肽酶,该酶对L-卡诺辛表现出高合成活性 。反应在二价金属离子的存在下得以促进,例如氯化锰,这显著增强了酶的活性。 最佳条件包括较高的温度、较低的pH值和更高的底物负载 。
工业生产方法: 在工业环境中,可以使用超滤膜反应器通过连续生物催化过程来生产L-卡诺辛-d4。该方法确保催化剂的保留,并允许高效合成L-卡诺辛。 最终产物通过纳滤分离,以去除过量的底物,从而得到高纯度的化合物 。
化学反应分析
反应类型: L-卡诺辛-d4 经历各种化学反应,包括:
氧化: L-卡诺辛-d4 可以被氧化形成肌肽二硫化物。
还原: 它可以从其氧化状态还原回其原始形式。
取代: 在特定条件下,L-卡诺辛-d4 中的氘原子可以被氢取代。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 还原剂如硼氢化钠。
取代: 酸性或碱性条件可以促进取代反应。
主要产物:
氧化: 肌肽二硫化物。
还原: L-卡诺辛。
取代: 用氢原子取代氘原子的L-卡诺辛。
科学研究应用
L-卡诺辛-d4 在科学研究中具有广泛的应用,包括:
化学: 作为稳定的同位素标记化合物,用于追踪代谢途径和研究反应机理。
生物学: 研究其在细胞保护免受氧化应激以及其潜在的抗衰老作用中的作用。
作用机制
L-卡诺辛-d4 通过多种机制发挥其作用:
抗氧化活性: 它解毒活性氧和氮物种,保护细胞免受氧化损伤。
抗糖化: 抑制晚期糖基化终产物的形成,这些终产物与衰老和糖尿病有关。
细胞质缓冲: 有助于维持细胞内的pH平衡。
免疫调节: 调节免疫细胞的活性,包括巨噬细胞和小胶质细胞.
相似化合物的比较
L-卡诺辛-d4 可以与其他类似化合物进行比较,例如:
D-卡诺辛: 与L-卡诺辛不同,D-卡诺辛不是卡诺辛酶的底物,使其在血清中更稳定,并且可能在较低剂量下更有效.
鹅肌肽: 另一种具有类似抗氧化特性的二肽,但其氨基酸组成不同(β-丙氨酸和1-甲基组氨酸)。
肌肽衍生物: 已经开发了各种肌肽衍生物,以增强其稳定性和生物利用度.
L-卡诺辛-d4 因其氘标记而脱颖而出,这在研究应用中提供了独特的优势,例如改善的稳定性和更准确地追踪代谢途径的能力。
属性
IUPAC Name |
(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1/i1D2,2D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-IMRHFWKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)C([2H])([2H])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;trihydrate](/img/structure/B8088699.png)

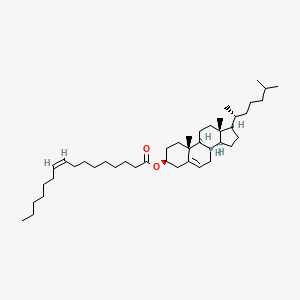

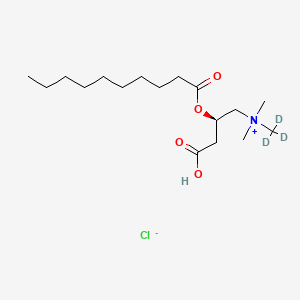
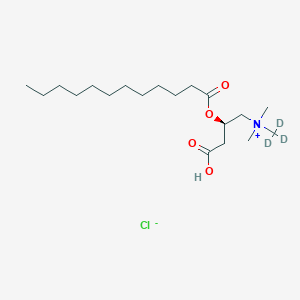
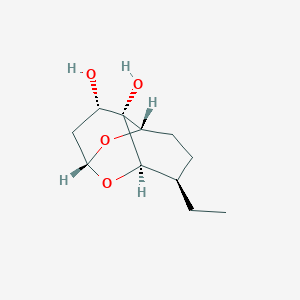
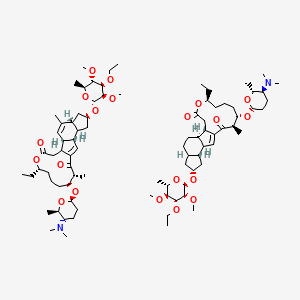
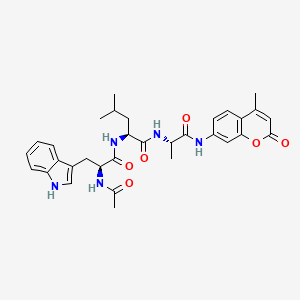
![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8088755.png)




